Platrol
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Overview
Description
Platrol is a novel antiplatelet drug developed by Lipicard Technologies Limited. It has shown 40% higher efficacy and near-zero toxicity compared to traditional antiplatelet drugs like Aspirin and Clopidogrel . This compound is designed to prevent platelet aggregation, which is crucial in the management of cardiovascular diseases.
Preparation Methods
The preparation of Platrol involves complex synthetic routes and reaction conditions. While specific details on the synthetic routes are proprietary, the general process includes the following steps:
Synthesis of the core structure: This involves the formation of the central molecular framework through a series of organic reactions.
Functionalization: Various functional groups are introduced to the core structure to enhance its biological activity.
Purification: The compound is purified using techniques such as chromatography to ensure high purity and efficacy.
Industrial production methods for this compound are optimized to ensure scalability and cost-effectiveness. These methods typically involve large-scale chemical synthesis followed by rigorous quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Platrol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.
Scientific Research Applications
Platrol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study antiplatelet activity and the mechanisms of platelet aggregation inhibition.
Biology: Researchers use this compound to investigate cellular pathways involved in platelet function and cardiovascular health.
Medicine: this compound is being explored for its potential in treating various cardiovascular diseases, including heart attacks and strokes.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Platrol exerts its effects by inhibiting platelet aggregation. It targets specific molecular pathways involved in platelet activation and aggregation. The primary mechanism involves the inhibition of adenosine diphosphate (ADP) receptors on the platelet surface, preventing the activation of the glycoprotein IIb/IIIa complex, which is essential for platelet aggregation.
Comparison with Similar Compounds
Platrol is unique compared to other antiplatelet drugs due to its higher efficacy and lower toxicity. Similar compounds include:
Aspirin: A widely used antiplatelet drug that inhibits cyclooxygenase enzymes, reducing the production of thromboxane A2.
Clopidogrel: Another antiplatelet agent that inhibits ADP receptors but has a higher toxicity profile compared to this compound.
Ticagrelor: A reversible ADP receptor inhibitor with a different mechanism of action but similar therapeutic effects.
This compound stands out due to its superior efficacy and safety profile, making it a promising candidate for further research and development in the field of cardiovascular medicine.
Properties
CAS No. |
852055-88-0 |
---|---|
Molecular Formula |
C13H15NO6 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
(2S,3R)-3-(2-acetyloxybenzoyl)oxy-2-aminobutanoic acid |
InChI |
InChI=1S/C13H15NO6/c1-7(11(14)12(16)17)19-13(18)9-5-3-4-6-10(9)20-8(2)15/h3-7,11H,14H2,1-2H3,(H,16,17)/t7-,11+/m1/s1 |
InChI Key |
KUUVQWCRENBXIV-HQJQHLMTSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OC(=O)C1=CC=CC=C1OC(=O)C |
Canonical SMILES |
CC(C(C(=O)O)N)OC(=O)C1=CC=CC=C1OC(=O)C |
Origin of Product |
United States |
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